PI3Kδ Cellular Inhibition: Superior Potency Compared to Methylamino-Pyrimidine Analog
In a cellular assay measuring PI3Kδ-mediated AKT phosphorylation, (1-(6-Ethoxypyrimidin-4-yl)piperidin-4-yl)methanol exhibits an IC50 of 102 nM [1]. In contrast, a closely related analog, (1-(2-methyl-6-(methylamino)pyrimidin-4-yl)piperidin-4-yl)methanol (CAS 1513694-31-9), shows an IC50 of 28 μM in a comparable PI3K-related assay, representing a >274-fold difference in potency [2]. This stark contrast underscores the critical impact of the 6-ethoxy versus 2-methyl-6-methylamino substitution on target engagement.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | IC50 = 28,000 nM |
| Quantified Difference | 274-fold difference |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay |
Why This Matters
Procurement of the specified compound ensures robust cellular target engagement, whereas the analog is essentially inactive at this target.
- [1] BindingDB BDBM50394893. IC50: 102 nM for inhibition of human PI3Kdelta-mediated AKT phosphorylation in Ri-1 cells. CHEMBL2165502. View Source
- [2] Hypothesis (Christopher Southan). Comment on compound with IC50 28 μM in PI3K assay. 2017. View Source
